molecular formula C25H25NO2 B586902 JWH 122 N-(4-hydroxypentyl) metabolite CAS No. 1537889-07-8

JWH 122 N-(4-hydroxypentyl) metabolite

Cat. No. B586902
CAS RN: 1537889-07-8
M. Wt: 371.48
InChI Key: CLPJTHSXFZPIBP-UHFFFAOYSA-N
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Description

JWH 122 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 122, a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 receptor (Ki = 0.69 nM) and the peripheral CB2 receptor (Ki = 1.2 nM) . It is detectable in serum and urine .


Molecular Structure Analysis

The molecular formula of JWH 122 N-(4-hydroxypentyl) metabolite is C25H25NO2 . Its structure includes a pentyl chain with a hydroxyl group at the 4-position, attached to an indole ring, which is further connected to a naphthalene ring via a carbonyl group .


Physical And Chemical Properties Analysis

JWH 122 N-(4-hydroxypentyl) metabolite is a crystalline solid with a molecular weight of 371.5 . It has solubility in DMF (10 mg/ml), DMSO (12.5 mg/ml), and ethanol (10 mg/ml) .

Scientific Research Applications

Clinical and Forensic Toxicology

In the realm of clinical and forensic toxicology , JWH-1224-Hydroxypentyl is crucial for the detection and analysis of synthetic cannabinoids in biological specimens . The compound’s presence in oral fluid or urine can indicate recent consumption of synthetic cannabinoids, which are often used as recreational drugs and can have significant toxicological effects. Analytical methods such as GC-MS (Gas Chromatography-Mass Spectrometry) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) are employed to quantify this metabolite, aiding in the assessment of drug exposure and potential intoxication cases.

Pharmacology

In pharmacology , understanding the efficacy and affinity of JWH-1224-Hydroxypentyl for cannabinoid receptors is essential. This metabolite retains activity at human cannabinoid receptors, albeit with reduced affinity and potency compared to its parent compound . Such insights are valuable for developing therapeutic agents that target these receptors, which play a role in pain modulation, appetite, and mood regulation.

Analytical Chemistry

In analytical chemistry , JWH-1224-Hydroxypentyl serves as a reference standard for calibrating instruments and validating analytical methods . Its precise detection and quantification are vital for ensuring the accuracy and reliability of analytical results, particularly in the identification of synthetic cannabinoids in various matrices.

Biochemistry

The role of JWH-1224-Hydroxypentyl in biochemistry is linked to its interaction with cannabinoid receptors and the subsequent intracellular signaling pathways . By studying this metabolite, biochemists can elucidate the molecular mechanisms of receptor-ligand interactions and the downstream effects on cellular processes.

Chemical Research

In chemical research , JWH-1224-Hydroxypentyl is used to explore the structure-activity relationships of synthetic cannabinoids . Researchers can modify the chemical structure of this metabolite to create new compounds with potentially different pharmacological profiles, contributing to the development of novel synthetic cannabinoids with specific therapeutic applications or reduced abuse potential.

Future Directions

The physiological properties of JWH 122 N-(4-hydroxypentyl) metabolite have yet to be determined . Future research could focus on elucidating these properties, as well as further investigating its synthesis, metabolism, and potential effects in the body. It is also important to continue monitoring the use and effects of synthetic cannabinoids like JWH 122 and their metabolites, given their prevalence in recreational drug use .

properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPJTHSXFZPIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017716
Record name JWH-122 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH-1224-Hydroxypentyl

CAS RN

1537889-07-8
Record name 4-Hydroxy JWH-122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-122 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY JWH-122
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUU7E3F54K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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